Product packaging for Flesinoxan hydrochloride(Cat. No.:CAS No. 98205-89-1)

Flesinoxan hydrochloride

Cat. No.: B1238546
CAS No.: 98205-89-1
M. Wt: 451.9 g/mol
InChI Key: LZBWQEXVQZCBDJ-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Serotonin (B10506) (5-HT) System and Receptor Subtypes

The serotonin system, a crucial neurotransmitter network, is integral to the regulation of a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition. bmbreports.org The effects of serotonin, or 5-hydroxytryptamine (5-HT), are mediated by a diverse family of receptors found in the central and peripheral nervous systems. wikipedia.org

The 5-HT receptors are broadly categorized into seven distinct families (5-HT1 to 5-HT7), most of which are G protein-coupled receptors (GPCRs). wikipedia.orgguidetopharmacology.orgnih.gov The exception is the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.org This classification is primarily based on their structural and operational characteristics. nih.gov Further diversity within these families arises from alternative splicing and RNA editing. guidetopharmacology.org7tmantibodies.com

Receptor FamilyPrimary Signaling Mechanism
5-HT1 Couples to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels. bmbreports.org
5-HT2 Couples to Gq/11 proteins, stimulating phospholipase C and increasing intracellular calcium. bmbreports.org
5-HT3 Ligand-gated ion channel, mediating rapid excitatory neurotransmission. wikipedia.org
5-HT4 Couples to Gs proteins, activating adenylyl cyclase and increasing cAMP levels. bmbreports.org
5-HT5 Couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. bmbreports.org
5-HT6 Couples to Gs proteins to enhance adenylyl cyclase activity and elevate cAMP levels. bmbreports.org
5-HT7 Couples to Gs proteins to enhance adenylyl cyclase activity and elevate cAMP levels. bmbreports.org

The 5-HT1A receptor is the most widely distributed of all the serotonin receptor subtypes. wikipedia.org In the central nervous system, these receptors are densely located in key brain regions such as the cerebral cortex, hippocampus, amygdala, and raphe nuclei. wikipedia.org Their activation in the brain typically leads to hyperpolarization and a reduction in the firing rate of neurons. wikipedia.org

5-HT1A receptors located on the cell bodies and dendrites of serotonin neurons in the raphe nuclei act as autoreceptors, regulating the synthesis and release of serotonin. nih.govpsychopharmacologyinstitute.com Postsynaptic 5-HT1A receptors, found in regions like the hippocampus, are involved in mediating the behavioral and physiological effects of serotonin. wikipedia.orgnih.gov These receptors play a crucial role in emotional balance and have been implicated in the pathophysiology of anxiety and mood disorders. nih.govnih.gov

Historical Context of Flesinoxan (B1672771) Hydrochloride Research

The scientific investigation of flesinoxan has evolved significantly since its inception, reflecting a deeper understanding of its pharmacological properties.

Flesinoxan was initially characterized as a potent and selective agonist for the 5-HT1A receptor. medchemexpress.comnih.gov Early research highlighted its high affinity for this receptor subtype, with an EC50 value of 24 nM. medchemexpress.commedchemexpress.com Studies demonstrated that flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. medchemexpress.com Its ability to suppress the firing of dorsal raphe 5-HT neurons further solidified its identity as a potent 5-HT1A receptor agonist. medchemexpress.com

Flesinoxan was originally developed and investigated as a potential antihypertensive agent. nih.govwikipedia.orgnih.gov Its ability to lower blood pressure was attributed to a centrally mediated reduction in sympathetic tone and an increase in vagal tone, effects linked to its action on central 5-HT1A receptors. nih.govnih.gov

However, subsequent research in animal models revealed that flesinoxan also possessed significant anxiolytic and antidepressant-like effects. wikipedia.orgnih.gov This discovery prompted a shift in the research focus towards its potential as a neuropharmacological agent for treating psychiatric disorders. wikipedia.orgresearchgate.net Pilot studies in humans with major depressive disorder showed that flesinoxan had robust effectiveness and was well-tolerated. wikipedia.orgnih.govuliege.be Despite these promising findings, its clinical development was ultimately discontinued (B1498344) due to "management decisions." wikipedia.org

Research PhaseKey FindingsImplication
Initial Research Potent and selective 5-HT1A receptor agonist. medchemexpress.comnih.gov Lowers blood pressure in animal models. nih.govnih.govInvestigated as a potential antihypertensive drug. wikipedia.orguliege.be
Later Research Demonstrates anxiolytic and antidepressant effects in animal studies. ncats.iowikipedia.org Shows efficacy in human pilot studies for depression. wikipedia.orguliege.beShift in focus to a neuropharmacological agent for anxiety and depression. wikipedia.orguoa.gr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClFN3O4 B1238546 Flesinoxan hydrochloride CAS No. 98205-89-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

98205-89-1

Molecular Formula

C22H27ClFN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C22H26FN3O4.ClH/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20;/h1-7,18,27H,8-15H2,(H,24,28);1H/t18-;/m0./s1

InChI Key

LZBWQEXVQZCBDJ-FERBBOLQSA-N

Isomeric SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO.Cl

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO.Cl

Other CAS No.

98205-89-1

Synonyms

DU 29373
DU-29373
flesinoxan
p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide

Origin of Product

United States

Molecular and Cellular Pharmacodynamics

Receptor Binding and Affinity Profiles

The interaction of flesinoxan (B1672771) with serotonin (B10506) receptors, particularly the 5-HT1A subtype, is characterized by high affinity and selectivity. This specificity is crucial to its pharmacological effects.

Quantitative Analysis of 5-HT1A Receptor Affinity

Flesinoxan demonstrates a high affinity for the 5-HT1A receptor. Quantitative studies have reported its binding affinity (Ki) to be approximately 1.7 nM. ncats.io The potency of a drug is also measured by its half-maximal effective concentration (EC50), and for flesinoxan, this has been determined to be 24 nM. medchemexpress.commedchemexpress.comdcchemicals.com

Table 1: Flesinoxan 5-HT1A Receptor Affinity

Parameter Value
Ki 1.7 nM ncats.io

Selectivity Spectrum for 5-HT1A Receptors over Other Receptor Subtypes

Flesinoxan is noted for its high selectivity for the 5-HT1A receptor. ncats.ionih.gov While it primarily targets 5-HT1A receptors, it also shows some interaction with α1-adrenoceptors, which contributes to its profile as a 5-HT1A receptor agonist/α1-adrenoceptor antagonist. ncats.iocapes.gov.br However, its affinity for the 5-HT1A receptor is considerably more pronounced. nih.gov The structural elements of flesinoxan, specifically the arylpiperazine region, are key determinants of its selectivity for 5-HT1A over D2 dopamine (B1211576) receptors. nih.gov

Comparative Receptor Binding with Reference 5-HT1A Agonists (e.g., 8-OH-DPAT)

When compared to the reference 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT), flesinoxan shows comparable efficacy in certain physiological effects. medchemexpress.com For instance, the ability of flesinoxan to counteract the effects of serotonin on CA3 pyramidal neurons is similar to that of 8-OH-DPAT. medchemexpress.com However, there are differences in their pharmacokinetic and pharmacodynamic profiles. For example, similar levels of hypothermia are induced by 3 mg/kg of flesinoxan and 0.5 mg/kg of 8-OH-DPAT, suggesting a difference in potency for this particular in vivo effect. medchemexpress.com

Agonistic Properties at 5-HT1A Receptors

Flesinoxan's interaction with 5-HT1A receptors is complex, exhibiting different effects depending on the receptor's location within the neuron.

Presynaptic vs. Postsynaptic 5-HT1A Receptor Activation

5-HT1A receptors are located both presynaptically, on the cell bodies and dendrites of serotonin neurons in the raphe nuclei (autoreceptors), and postsynaptically in various brain regions like the hippocampus. nih.govwikipedia.orgwikidoc.org Flesinoxan activates both populations of these receptors. medchemexpress.comnih.gov The activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and subsequent inhibition of serotonin release. nih.govwikidoc.org Conversely, activation of postsynaptic 5-HT1A receptors is thought to mediate the therapeutic antidepressant and anxiolytic effects. jneuropsychiatry.org

Characterization as Full or Partial Agonist at Specific Receptor Populations

Flesinoxan is characterized as a full agonist at presynaptic 5-HT1A autoreceptors. medchemexpress.comnih.gov In contrast, it acts as a partial agonist at postsynaptic 5-HT1A receptors. wikipedia.orgmedchemexpress.com This differential activity is a key aspect of its pharmacological profile. As a full agonist at presynaptic sites, it strongly suppresses serotonin neuron firing. medchemexpress.com As a partial agonist at postsynaptic sites, it can modulate neuronal activity in regions receiving serotonergic input. medchemexpress.comresearchgate.net

Table 2: Flesinoxan Agonist Profile

Receptor Population Agonist Activity
Presynaptic 5-HT1A Full Agonist medchemexpress.comnih.gov

Intracellular Signaling Mechanisms

G-protein Coupling Profile (e.g., Gi protein coupling)

Flesinoxan, as a 5-HT1A receptor agonist, is coupled to G proteins. kegg.jpru.nlcymitquimica.com The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily interacts with the Gi/Go family of G proteins. ru.nlwikipedia.orgnih.gov This interaction is fundamental to the intracellular signaling cascades initiated upon receptor activation. The activation of the 5-HT1A receptor by an agonist like flesinoxan leads to the dissociation of the G-protein subunits, which in turn modulate the activity of various downstream effectors. nih.gov

Modulation of Adenylate Cyclase Activity (e.g., inhibition of forskolin-stimulated activity)

A key downstream effect of 5-HT1A receptor activation is the modulation of adenylate cyclase activity. Flesinoxan has been shown to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus preparations. wikipedia.org Forskolin is a direct activator of adenylate cyclase, and the ability of flesinoxan to counteract this effect demonstrates its inhibitory influence on this enzyme. This inhibition is a characteristic feature of 5-HT1A receptor agonists that couple to Gi proteins. nih.gov The process involves the activated Gi alpha subunit directly inhibiting the adenylate cyclase enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). wikipedia.org

Studies in guinea pig hippocampal membranes have demonstrated that 5-HT1A agonists inhibit forskolin-stimulated adenylate cyclase activity in a concentration-dependent manner. nih.gov While some studies initially failed to show this inhibition in rat raphe-midbrain membranes, subsequent research has confirmed a modest inhibition of forskolin-stimulated adenylyl cyclase in the rat and human dorsal raphe. researchgate.net However, the extent of this inhibition can be agonist-dependent. researchgate.net

Table 1: Effect of Flesinoxan on Adenylate Cyclase Activity

Preparation Effect Reference
Calf Hippocampus Inhibition of forskolin-stimulated adenylate cyclase activity. wikipedia.org wikipedia.org
Guinea Pig Hippocampal Membranes Concentration-dependent inhibition of forskolin-stimulated adenylate cyclase activity. nih.gov nih.gov
Rat and Human Dorsal Raphe Modest inhibition of forskolin-stimulated adenylyl cyclase. researchgate.net researchgate.net

Effects on Phosphoinositide Turnover

The 5-HT1C receptor, which shares some pharmacological similarities with the 5-HT2 receptor, is linked to phosphoinositide turnover. eur.nl However, the direct effects of flesinoxan, a selective 5-HT1A agonist, on phosphoinositide turnover are not as clearly defined as its impact on adenylate cyclase. In human trabecular meshwork cells, which express 5-HT2A and 5-HT2B receptors, serotonin and its analogues stimulate phosphoinositide (PI) turnover. arvojournals.org While flesinoxan was mentioned in this study, the focus was on the 5-HT2A receptor-mediated stimulation of PI turnover. arvojournals.org

Mechanisms of Neuronal Hyperpolarization and Firing Rate Modulation

Activation of 5-HT1A receptors by flesinoxan leads to neuronal hyperpolarization and a reduction in the neuronal firing rate. researchgate.nettdl.org This is a primary mechanism through which 5-HT1A agonists exert their effects on the central nervous system. nih.gov The hyperpolarization is mediated by the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.org The activated βγ-subunits of the Gi/Go protein directly bind to and open these potassium channels, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. frontiersin.orgprinceton.edu

Flesinoxan has been shown to suppress the firing activity of dorsal raphe 5-HT neurons and CA3 pyramidal neurons in the hippocampus. researchgate.netmedchemexpress.comnih.gov The effect on dorsal raphe neurons is particularly significant as these are serotonergic neurons, and their inhibition leads to a reduction in serotonin release from their terminals. nih.gov Flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of these neurons. researchgate.netmedchemexpress.com At postsynaptic 5-HT1A receptors, such as those on CA3 pyramidal neurons, flesinoxan has been characterized as a partial agonist. researchgate.netmedchemexpress.com

Intravenous administration of flesinoxan produces a dose-dependent inhibition of the firing rate of 5-HT neurons in the dorsal raphe nucleus. oup.comoup.com This suppressant effect is a hallmark of 5-HT1A receptor agonists. nih.gov

Table 2: Electrophysiological Effects of Flesinoxan

Neuron Type Effect Mechanism Reference
Dorsal Raphe 5-HT Neurons Inhibition of firing rate. researchgate.netmedchemexpress.comnih.govoup.comoup.com Activation of presynaptic 5-HT1A autoreceptors leading to hyperpolarization. nih.govresearchgate.net researchgate.netmedchemexpress.comnih.govoup.comoup.com
Hippocampal CA3 Pyramidal Neurons Suppression of firing activity. researchgate.netmedchemexpress.com Activation of postsynaptic 5-HT1A receptors leading to hyperpolarization. researchgate.net researchgate.netmedchemexpress.com

Neurobiological and Systemic Pharmacological Actions in Preclinical Models

Electrophysiological Characterization

In vivo electrophysiological studies in rats have been instrumental in characterizing the effects of flesinoxan (B1672771) on neuronal activity. These studies have primarily focused on its modulation of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus and pyramidal neurons in the hippocampus.

Modulation of Dorsal Raphe 5-HT Neuron Firing Activity

Flesinoxan acts as a full agonist at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of 5-HT neurons in the dorsal raphe nucleus (DRN). nih.govnih.gov Activation of these inhibitory autoreceptors leads to a suppression of the firing rate of these neurons. nih.govnih.gov

Short-term administration of flesinoxan has been shown to significantly decrease the spontaneous firing activity of dorsal raphe 5-HT neurons. nih.gov However, with sustained treatment, a tolerance to this effect develops. Studies have shown that after one week of continuous flesinoxan administration, the firing rate of these neurons is still decreased, but returns to normal levels after two weeks of treatment. nih.gov This recovery is associated with a desensitization of the somatodendritic 5-HT1A autoreceptors. nih.gov This desensitization is evidenced by a rightward shift in the dose-response curve for the suppressive effect of 5-HT autoreceptor agonists on the firing of 5-HT neurons. nih.gov

Treatment Duration Effect on Dorsal Raphe 5-HT Neuron Firing 5-HT1A Autoreceptor Sensitivity
Short-term (2 days)Significantly decreasedNot reported
1 weekDecreasedNot reported
2 weeksReturned to normalDesensitized

Effects on CA3 Pyramidal Neuron Activity

In the hippocampus, flesinoxan acts as a partial agonist at postsynaptic 5-HT1A receptors on CA3 pyramidal neurons. nih.gov Intravenous administration of flesinoxan suppresses the firing activity of these neurons. nih.govmedchemexpress.comtargetmol.com The suppressant effect of microiontophoretically applied flesinoxan on CA3 pyramidal neuron firing can be blocked by the 5-HT1A antagonist BMY 7378. nih.gov

Interestingly, long-term treatment with flesinoxan does not appear to alter the sensitivity of these postsynaptic 5-HT1A receptors. nih.gov Studies have shown that after 14 days of treatment, the responsiveness of dorsal hippocampus CA3 pyramidal neurons to both 5-HT and flesinoxan remains unchanged. nih.gov

Interaction with Neurotransmitter Systems

Flesinoxan's effects extend beyond the serotonergic system, most notably influencing the Hypothalamo-Pituitary-Adrenal (HPA) axis.

Effects on Hypothalamo-Pituitary-Adrenal (HPA) Axis Regulation

Flesinoxan has been shown to activate the HPA axis. nih.gov This activation is thought to be mediated by its action on 5-HT1A receptors, likely involving corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus of the hypothalamus (PVN). nih.gov Studies have demonstrated that flesinoxan treatment leads to increased Fos immunoreactivity, a marker of neuronal activation, in the PVN. nih.gov

Modulation of Corticosterone (B1669441) and Prolactin Secretion in Animal Models

In animal models, flesinoxan administration leads to significant increases in plasma corticosterone and prolactin levels. nih.govnih.gov Under non-stress conditions, flesinoxan has been shown to enhance the secretion of both hormones. nih.gov

The effects of repeated flesinoxan administration on these hormonal responses are complex. One study found that after a single injection or a week of daily injections, the corticosterone response to a subsequent flesinoxan challenge was attenuated. nih.gov Conversely, the prolactin response was enhanced under the same conditions. nih.gov These differential effects suggest distinct regulatory mechanisms for the 5-HT1A receptor-mediated control of corticosterone and prolactin secretion.

Hormone Effect of Acute Flesinoxan Administration Effect of Repeated Flesinoxan Administration on Subsequent Challenge
CorticosteroneIncreasedAttenuated Response
ProlactinIncreasedEnhanced Response

Influence on Dopamine (B1211576) Release in Specific Brain Regions (e.g., prefrontal cortex, striatum, hippocampus)

Flesinoxan, through its action as a 5-HT1A receptor agonist, modulates dopaminergic systems. Activation of 5-HT1A receptors has been shown to increase the release of dopamine in key brain regions such as the medial prefrontal cortex, striatum, and hippocampus. wikipedia.org This enhancement of dopamine may be central to the therapeutic effects observed with postsynaptic 5-HT1A receptor activation. wikipedia.org

In vivo electrophysiological studies have demonstrated that 5-HT1A receptor agonists, including flesinoxan, increase both the firing rate and burst firing of dopamine (DA) neurons in the ventral tegmental area (VTA). nih.gov These effects were successfully blocked by the selective 5-HT1A antagonist, WAY-100635. nih.gov The 5-HT1A receptors are prominently located postsynaptically in corticolimbic dopamine terminal areas like the prefrontal cortex and hippocampus. nih.gov However, studies have shown that flesinoxan did not significantly alter the levels of dopamine or its metabolites in the striatum of rats. researchgate.net This aligns with findings that 5-HT1A receptor binding and mRNA have not been detected in the striatum, although they are present in other basal ganglia regions. nih.gov

The mechanism for increased dopamine release in the prefrontal cortex is believed to involve the activation of postsynaptic 5-HT1A receptors located on GABAergic interneurons, which in turn modulates the activity of VTA DA neurons and mesocortical DA release. nih.gov

Impact on Norepinephrine (B1679862) Levels and Release (e.g., in hippocampus)

Flesinoxan has a demonstrable effect on the noradrenergic system, particularly in the hippocampus. Preclinical studies using microdialysis in rats have shown that systemic administration of flesinoxan increases the extracellular level of norepinephrine (NA) in the hippocampus. researchgate.net Similarly, direct intrahippocampal perfusion of flesinoxan also elevated extracellular NA levels. researchgate.net This increase in hippocampal norepinephrine is associated with an increase in locomotor activity, and both the neurochemical and behavioral effects were blocked by pretreatment with the 5-HT1A receptor antagonist WAY100635. researchgate.net The mechanism is suggested to be the activation of postsynaptic 5-HT1A receptors, which leads to an increase in extracellular NA in the hippocampus. researchgate.net

Inhibition of Substance P Release via NK1 Receptor Co-localization

While direct evidence of flesinoxan inhibiting Substance P (SP) release is not explicitly detailed, a significant interplay exists between the serotonergic system, where flesinoxan acts, and the Substance P/neurokinin-1 receptor (NK1R) system. Substance P, a neuropeptide involved in stress, anxiety, and depression, activates the NK1R. nih.gov The dorsal raphe nucleus (DRN), a key area for serotonin (5-HT) neurons, receives substantial innervation from neurons containing SP and expressing NK1 receptors. nih.gov

Studies have shown that activation of NK1 receptors by SP within the DRN can modulate serotonergic activity. nih.gov Specifically, SP can suppress the activity of the dorsal raphe and subsequent 5-HT release, an effect that is influenced by 5-HT1A autoreceptors. nih.govresearchgate.net The therapeutic action of NK1 receptor antagonists may be mediated by stimulating 5-HT neurons in the DRN. nih.gov Given that flesinoxan is a potent 5-HT1A agonist, it directly targets a key component of the system that SP and the NK1R modulate. This suggests a functional interaction where flesinoxan's effects on the 5-HT system could influence the outcomes of SP/NK1R signaling.

Pharmacodynamic Interactions with Other Serotonergic Ligands

Antagonism by Selective 5-HT1A Antagonists (e.g., WAY100635)

The pharmacological effects of flesinoxan are consistently and effectively blocked by selective 5-HT1A receptor antagonists, with WAY-100635 being a prominent example. In drug discrimination studies, WAY-100635 dose-dependently antagonized the discriminative stimulus cue produced by flesinoxan. nih.govnih.gov The effects of flesinoxan on neurotransmitter systems, such as the increase in hippocampal norepinephrine and associated hyperactivity, are also blocked by pretreatment with WAY-100635. researchgate.net Furthermore, the electrophysiological effects of flesinoxan in the median raphe and dorsal hippocampus were blocked by this antagonist. wikigenes.org This consistent antagonism confirms that the actions of flesinoxan are mediated through its agonistic activity at the 5-HT1A receptor.

Antagonism of Flesinoxan Effects by WAY-100635
Effect of FlesinoxanBrain Region/ModelResult of WAY-100635 AntagonismReference
Increased NorepinephrineHippocampus (Rat)Blocked researchgate.net
Increased Locomotor ActivityRat ModelBlocked researchgate.net
Discriminative Stimulus CueDrug Discrimination (Rat)Dose-dependently antagonized nih.govnih.gov
Electrophysiological EffectsMedian Raphe, Dorsal HippocampusBlocked wikigenes.org
Drug-Appropriate RespondingDrug Discrimination (Pigeon)Fully antagonized researchgate.net

Comparative Studies with Other 5-HT1A Agonists (e.g., 8-OH-DPAT, Buspirone)

Flesinoxan's profile has been compared to other well-known 5-HT1A receptor agonists, such as 8-OH-DPAT and buspirone (B1668070). Flesinoxan and 8-OH-DPAT are generally classified as full agonists at the 5-HT1A receptor, whereas buspirone is considered a partial agonist. researchgate.netaginganddisease.org

In comparative studies, both flesinoxan and 8-OH-DPAT were found to be potent in lowering blood pressure and heart rate in rats, confirming the involvement of central 5-HT1A receptors in these cardiovascular effects. nih.gov However, in a model of transient global cerebral ischaemia in gerbils, 8-OH-DPAT showed significant neuroprotective effects, while flesinoxan and buspirone failed to protect the hippocampal CA1 zone from neuronal damage. nih.gov This difference was hypothesized to be related to the partial agonist activity of buspirone, though flesinoxan is typically considered a full agonist. researchgate.netnih.gov Despite the differences in neuroprotection, all three compounds were effective in abolishing ischaemia-induced hyperactivity. nih.gov In drug discrimination paradigms, the stimulus effects of flesinoxan generalize to other 5-HT1A agonists like 8-OH-DPAT and buspirone, and flesinoxan has been shown to substitute for buspirone's anxiolytic cue. nih.govscispace.com

Comparative Findings of Flesinoxan and Other 5-HT1A Agonists
CompoundAgonist TypeCardiovascular Effects (Hypotension/Bradycardia)Neuroprotection (Ischaemia Model)Discriminative Stimulus GeneralizationReference
FlesinoxanFullPotentIneffective- researchgate.netnih.govnih.gov
8-OH-DPATFullPotentEffectiveGeneralizes to Flesinoxan nih.govresearchgate.netnih.govnih.gov
BuspironePartial-IneffectiveGeneralizes to Flesinoxan nih.govresearchgate.netnih.govscispace.com

Discriminative Stimulus Properties in Drug Discrimination Paradigms

Flesinoxan serves as a reliable training drug in drug discrimination paradigms to study 5-HT1A receptor-mediated effects. psychiatry-psychopharmacology.com Animals, such as rats and pigeons, can be readily trained to discriminate flesinoxan from a vehicle. nih.govresearchgate.net The discriminative stimulus produced by flesinoxan is specific to 5-HT1A receptor agonism. nih.gov

Substitution tests have shown that the flesinoxan cue generalizes to other 5-HT1A agonists, including its own enantiomers, 8-OH-DPAT, and buspirone. nih.govnih.gov Conversely, the cue does not generalize to 5-HT1A antagonists like WAY-100635. nih.gov The specificity of flesinoxan's stimulus properties is further confirmed by antagonism studies, where selective 5-HT1A antagonists like WAY-100635 effectively block the flesinoxan cue. nih.govnih.gov These drug discrimination studies provide strong in vivo evidence that the subjective effects of flesinoxan are mediated by its activity at the 5-HT1A receptor. nih.gov

Preclinical Efficacy and Behavioral Phenotypes in Animal Models

Models of Anxiolytic-like Activity

The anxiolytic-like properties of flesinoxan (B1672771) have been demonstrated across several behavioral paradigms in rodents. These models are designed to elicit anxiety-related responses, which can then be modulated by pharmacological intervention.

Effects in Shock-Probe Burying Paradigm

In the shock-probe burying paradigm, a rodent's defensive behaviors are observed in response to a mildly electrified probe. Flesinoxan has been shown to significantly reduce these defensive responses, indicating clear anxiolytic properties. Specifically, administration of flesinoxan leads to a decrease in both the duration of burying the shock probe and the time spent in freezing behavior. This suggests that flesinoxan can attenuate the active (burying) and passive (freezing) coping strategies elicited by an aversive stimulus.

Behavioral MeasureEffect of Flesinoxan HydrochlorideInterpretation
Burying BehaviorReducedDecrease in active, defensive coping response to a threat.
Freezing BehaviorReducedDecrease in passive, fear-induced immobility.

Modulation of Social Defeat Behaviors

While direct studies evaluating the effects of flesinoxan in a chronic social defeat model were not identified, related research provides insight into its potential to modulate anxiety- and submissive-related behaviors. In the elevated plus-maze, a common test for anxiety-like behavior, low doses of flesinoxan have been shown to inhibit risk assessment behaviors such as stretched attend postures. nih.gov This posture, characterized by the animal stretching forward to investigate a potentially threatening area while keeping its hind paws in a safe zone, is considered a manifestation of anxiety and is also observed in social defeat paradigms. nih.gov The reduction in stretched attend postures suggests a decrease in anxiety and risk assessment, which may be relevant to the submissive and defensive postures seen in social defeat scenarios. nih.gov

Impact on Stress-Induced Hyperthermia and Tachycardia in Rodents

Stress-induced hyperthermia (SIH) is a physiological response to stress that is sensitive to anxiolytic drugs. Flesinoxan has been demonstrated to effectively reduce the rise in body temperature and heart rate (tachycardia) that occurs in rodents when they are exposed to a stressful situation, such as the measurement of rectal temperature. nih.gov This effect is dose-dependent, with higher doses producing a more pronounced reduction in the hyperthermic and tachycardic responses to stress. nih.gov These findings provide physiological evidence of flesinoxan's anxiolytic-like properties. nih.gov

Dose (mg/kg)Effect on Stress-Induced HyperthermiaEffect on Stress-Induced Tachycardia
0.1No significant effectNot specified
0.3No significant effectNot specified
1.0ReducedReduced
3.0ReducedReduced

General Behavioral Suppressant Actions in Animal Models

At higher doses, flesinoxan has been observed to produce general behavioral suppressant effects in animal models. In the elevated plus-maze, while lower doses of flesinoxan show a clear anxiolytic profile, a higher dose was associated with significant reductions in total arm entries and rearing behavior. nih.gov This suggests a combination of anxiety reduction and a general suppression of motor activity. nih.gov However, the behavioral effects of flesinoxan can be dependent on the genetic background of the animal model. For instance, in one study, flesinoxan was found to decrease activity in several behavioral measures in the C57BL/6J mouse strain, while having minimal effects on the behavior of the 129S6/SvEvTac strain. nih.gov

Models of Antidepressant-like Activity

In addition to its anxiolytic-like effects, flesinoxan has been evaluated for its potential antidepressant properties using models that are sensitive to clinically effective antidepressant medications.

Performance in Forced Swim Test

The forced swim test is a widely used paradigm to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. Studies have shown that flesinoxan can significantly reduce the duration of immobility in the forced swim test, suggesting potential antidepressant properties. This effect is a hallmark of many clinically used antidepressant drugs.

Behavioral MeasureEffect of this compoundInterpretation
Immobility TimeReducedIndication of antidepressant-like activity.

Activity in Olfactory Bulbectomized (OB) Rat Model (e.g., modulation of ambulation deficits)

The olfactory bulbectomized (OB) rat is a widely utilized animal model to screen for potential antidepressant compounds. A characteristic behavioral trait of these animals is hyperactivity in a novel environment, such as an open field test. This increase in ambulation is considered a deficit that can be modulated by effective antidepressant treatments.

In studies evaluating the potential antidepressant properties of flesinoxan, its effect on the locomotor activity of OB rats was assessed. Following chronic administration, a notable increase in the ambulation of the control group of OB rats was observed in an 'open field' test. Treatment with a higher dose of flesinoxan was found to significantly reduce this ambulation deficit, bringing the locomotor activity closer to that of sham-operated rats. nih.gov This modulation of hyperactivity suggests that flesinoxan possesses activity consistent with antidepressant compounds in this specific animal model of depression. nih.gov

Attenuation of Hypothermic Responses in Specific Tests

The compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent 5-HT1A receptor agonist known to induce a hypothermic response in rodents. The attenuation of this response is a common test used to assess the functional interaction of other compounds with the 5-HT1A receptor system.

Studies have shown that flesinoxan can significantly attenuate the hypothermic response induced by 8-OH-DPAT. nih.gov This effect is indicative of flesinoxan's interaction with the same receptor system. The attenuation of the 8-OH-DPAT-induced hypothermia by flesinoxan is quantitatively similar to the effects observed following chronic administration of other established antidepressants. nih.gov

Impact on Differential Reinforcement of Low Rate (DRL) Schedules

Differential Reinforcement of Low Rate (DRL) schedules are behavioral paradigms used to distinguish between different classes of drugs, particularly antidepressants. In a DRL schedule, a subject is required to withhold a response for a minimum specified period to receive reinforcement. The key metrics in this test are the rate of responding and the rate of reinforcement.

Treatment with flesinoxan has been shown to have a significant impact on performance in a DRL 72-s schedule. In a dose-dependent manner, flesinoxan decreased the rate of responding while simultaneously increasing the rate of reinforcement. nih.gov This pattern of activity—a decrease in response rate coupled with an increase in reinforcement rate—is a characteristic profile of clinically effective antidepressant drugs in this behavioral model. nih.gov

CompoundEffect on Response RateEffect on Reinforcement Rate
FlesinoxanDose-dependent decreaseDose-dependent increase
Imipramine (antidepressant)DecreaseIncrease
Fluvoxamine (antidepressant)DecreaseIncrease

Other Systemic Effects in Animal Models

Hypotensive Actions in Preclinical Cardiovascular Studies

This compound has been investigated for its effects on the cardiovascular system in preclinical models. In anesthetized, normotensive Wistar rats, the intravenous administration of flesinoxan was observed to have distinct cardiovascular effects. These studies aimed to characterize the influence of this 5-HT1A receptor agonist on cardiovascular parameters, including blood pressure. The findings from these preclinical cardiovascular studies have contributed to understanding the broader systemic effects of flesinoxan.

Regulation of Intraocular Pressure (IOP) in Animal Models (e.g., rabbits)

The potential for flesinoxan to modulate intraocular pressure (IOP) has been investigated in animal models. In studies involving New Zealand white rabbits, flesinoxan has been shown to lower IOP. nih.gov The extent of this reduction has been compared to other compounds, such as the melatonin (B1676174) receptor agonist 5-MCA-NAT. The maximum reduction in IOP elicited by 5-MCA-NAT, which was approximately 45%, was found to be comparable to that produced by flesinoxan. nih.gov

CompoundApproximate Maximum IOP ReductionAnimal Model
Flesinoxan~45%New Zealand White Rabbit
5-MCA-NAT~45%New Zealand White Rabbit

Influence on Thermoregulation (e.g., hypothermic effects)

Flesinoxan has a demonstrable influence on thermoregulation in animal models, primarily characterized by a hypothermic effect. Subcutaneous administration of flesinoxan in rats has been shown to produce a dose-dependent decrease in body temperature. researchgate.net Similarly, in mice, flesinoxan has been observed to cause a relatively long-lasting hypothermia. researchgate.net This effect on body temperature is a consistent finding across different rodent species and is a key aspect of its systemic pharmacological profile.

Pharmacokinetic Considerations in Preclinical Research

Brain Penetration and Distribution in Animal Models (e.g., comparison with reference compounds)

The ability of Flesinoxan (B1672771) hydrochloride to enter the central nervous system (CNS) is a critical factor in its pharmacokinetic profile, and preclinical studies have revealed that this process is significantly modulated by active transport mechanisms at the blood-brain barrier (BBB). nih.gov Research has demonstrated that P-glycoprotein (Pgp), an efflux transporter, actively limits the penetration of flesinoxan into the brain. nih.gov

In vivo experiments using mice genetically engineered to lack the Pgp transporter (mdr1a-/- mice) showed a markedly higher accumulation of flesinoxan in the brain compared to wild-type (mdr1a+/+) mice. nih.gov Following administration, the brain-to-plasma ratio of flesinoxan was substantially greater in the knockout mice, indicating that Pgp actively removes the compound from the brain in normal animals. nih.gov This effect was dose-dependent, with the ratio of brain accumulation between mdr1a(-/-) and mdr1a(+/+) mice increasing with a higher dose of flesinoxan. nih.gov

Dose LevelBrain Accumulation Ratio (mdr1a-/- vs mdr1a+/+) at 3 hours
3 mg/kg12.6
10 mg/kg27.0

Data sourced from in vivo studies in mice, demonstrating the impact of the P-glycoprotein efflux transporter on brain accumulation of flesinoxan. nih.gov

In vitro studies support these findings. In a co-culture model of the BBB, the transport ratio of flesinoxan was significantly reduced in the presence of Pgp modulators. nih.gov Furthermore, in a cell line transfected with the human MDR1 gene (a Pgp-expressing line), flesinoxan showed a high transport ratio of 4.2, which was inhibited by known Pgp modulators like SDZ-PSC 833 and LY 335979. nih.gov This polarized transport was not observed in the wild-type cell line, where the ratio was 1.1. nih.gov The active transport of flesinoxan by Pgp appeared to be saturable, as transport in the transfected cell line became comparable to the wild-type line at concentrations above 33 µg/ml. nih.gov

When compared to the reference 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), flesinoxan shows lower brain penetration. nih.govmedchemexpress.com Studies measuring brain concentrations of radiolabeled compounds nine minutes after intravenous administration found that [3H]8-OH-DPAT achieved significantly greater concentrations in the brain than [3H]flesinoxan. nih.govmedchemexpress.comresearchgate.net This difference in brain distribution is a key factor influencing the observed in vivo potencies of these compounds. nih.gov

Mechanism-Based Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Mechanism-based PK-PD modeling integrates pharmacokinetic principles with pharmacological and physiological processes to quantitatively describe the time course of a drug's effect. nih.govresearchgate.net For 5-HT1A receptor agonists like flesinoxan, a common approach involves using the drug-induced change in body temperature (hypothermia) as a physiological endpoint to model the concentration-effect relationship. nih.govuts.edu.auuliege.be This methodology allows for the estimation of in vivo drug-specific parameters, such as receptor affinity and intrinsic efficacy. nih.govresearchgate.net

A key aspect of PK-PD modeling is to bridge the gap between in vitro measurements and in vivo effects. For flesinoxan and other 5-HT1A agonists, studies have analyzed the correlation between receptor affinity determined in vivo (operational affinity, pKA) and that estimated from in vitro receptor-binding assays (pKi). nih.gov

The analysis revealed a poor correlation between the in vivo receptor affinity (pKA) and the in vitro affinity estimates (pKi), with a coefficient of determination (r²) of only 0.55. nih.gov This discrepancy is partly attributed to differences in blood-brain distribution among the tested agonists. nih.gov Flesinoxan was found to have a pKA value of 5.67, which was on the lower end compared to other prototypical 5-HT1A agonists. nih.govuts.edu.au For instance, the antagonist WAY-100,635 had a much higher in vivo affinity with a pKA of 8.63. nih.govuts.edu.au

CompoundIn Vivo Affinity (pKA)Notes
Flesinoxan5.67Agonist
WAY-100,6358.63Antagonist

Data from a mechanism-based PK-PD model analyzing the hypothermic effects of 5-HT1A agonists in rats. nih.govuts.edu.au

In stark contrast to the affinity values, a highly significant correlation was observed between the efficacy parameters determined in vivo (log tau) and those from in vitro assays (log [agonist ratio]), with a coefficient of determination (r²) of 0.76. nih.govuts.edu.au This suggests that while in vitro affinity may not be a reliable predictor of in vivo affinity due to pharmacokinetic factors like brain penetration, in vitro efficacy measures are more successfully translated to the in vivo situation. nih.gov

The hypothermic effect of flesinoxan and other 5-HT1A agonists in rats serves as a robust physiological parameter for constructing concentration-effect models. nih.govwikipedia.org Subcutaneous administration of flesinoxan is known to produce a dose-dependent reduction in body temperature. nih.govmedchemexpress.com

The PK-PD modeling approach for this effect combines a semi-mechanistic model for the effect on body temperature with the operational model of agonism. nih.govuts.edu.au This integrated model provides a mechanistic framework that links the concentration of the drug at the site of action to the final physiological response. nih.govresearchgate.net By analyzing the full time course of the hypothermic response in relation to the drug's pharmacokinetic profile, it is possible to derive the in vivo estimates for operational affinity (pKA) and intrinsic efficacy (log tau). nih.govuts.edu.au This type of full mechanistic PK-PD model has been shown to be highly predictive of the in vivo intrinsic efficacy of 5-HT1A receptor agonists. nih.gov

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Flesinoxan (B1672771) Hydrochloride in Novel Preclinical Disease Models

While initially investigated for hypertension and later for anxiety and depression, the selective action of flesinoxan on 5-HT1A receptors suggests its potential utility in a broader range of preclinical disease models. wikipedia.org The 5-HT1A receptor is implicated in a variety of physiological and pathological processes. patsnap.comwikipedia.org

Future research could explore the efficacy of flesinoxan in models of:

Cognitive Disorders: The 5-HT1A receptor plays a role in cognitive functions. wikipedia.org Flesinoxan could be tested in animal models of cognitive impairment associated with aging, Alzheimer's disease, or schizophrenia. patsnap.comwikipedia.orgoncotarget.com For instance, studies have shown that 5-HT1A receptor agonists can improve cognitive deficits in certain animal models. cambridge.org

Psychosis: Some atypical antipsychotics possess partial 5-HT1A agonist activity, contributing to their efficacy. nih.gov Investigating flesinoxan in preclinical models of psychosis, such as those induced by phencyclidine (PCP), could provide insights into the role of 5-HT1A agonism in modulating psychotic-like behaviors. researchgate.net

Neuropathic Pain: The serotonergic system is involved in pain modulation. Exploring the effects of flesinoxan in established animal models of neuropathic pain could uncover potential analgesic properties.

The effects of flesinoxan can be dependent on the genetic background of the animal model used. For example, in a study comparing high-anxiety (129S6/SvEvTac) and low-anxiety (C57BL/6J) mouse strains, flesinoxan unexpectedly increased anxiety-like behaviors in the low-anxiety strain while having minimal behavioral effects in the high-anxiety strain. nih.gov However, it produced anxiolytic-like physiological responses in both strains. nih.gov This highlights the importance of using diverse and well-characterized animal models.

Elucidation of Flesinoxan Hydrochloride's Structural-Activity Relationships for Advanced Ligand Design

Understanding the structural basis of flesinoxan's high affinity and selectivity for the 5-HT1A receptor is crucial for the design of next-generation serotonergic modulators. Structure-activity relationship (SAR) studies can guide the development of new compounds with improved properties.

Key areas for future SAR studies include:

Role of the Benzodioxane Moiety: The benzodioxane ring system is a key feature of flesinoxan. rsc.org SAR studies have indicated that this part of the molecule is critical for its selectivity for the 5-HT1A receptor over D2 receptors. nih.gov Further modifications to this ring system could lead to compounds with even greater selectivity or altered functional activity.

N4-Substituent Modifications: The N4-substituent of the piperazine (B1678402) ring also plays a role in receptor affinity. nih.gov While the amide group in flesinoxan's N4-substituent is thought to act as a spacer, systematic variations of this chain could fine-tune the compound's pharmacological profile. nih.gov

Chirality: Flesinoxan is a chiral molecule. Investigating the distinct pharmacological properties of its individual enantiomers could lead to the development of more specific and potent ligands.

Research has shown that the lipophilicity at a distance of four carbon atoms from the piperazine N4 atom is a significant factor for affinity to both 5-HT1A and D2 receptors. nih.gov However, the arylpiperazine substitution pattern of flesinoxan is what confers its selectivity for the 5-HT1A receptor. nih.gov

Integration of this compound Preclinical Data into Systems Pharmacology Models

Systems pharmacology models offer a powerful approach to integrate diverse preclinical data (e.g., in vitro binding affinities, in vivo pharmacokinetics and pharmacodynamics) to predict a drug's effects at a systems level. oup.com

Future efforts should focus on:

Developing a Comprehensive Flesinoxan Model: This would involve curating existing preclinical data on flesinoxan and incorporating it into a quantitative systems pharmacology model. This model could simulate the compound's effects on serotonin (B10506) neurotransmission in different brain regions.

Translational Modeling: By combining preclinical rodent data with human positron emission tomography (PET) imaging data, it's possible to create translational models that can better predict a drug's central nervous system (CNS) transporter occupancy and potential clinical doses. oup.com A recent approach termed 'molecular connectivity' (MC), which combines PET and fMRI, offers a novel way to map how drugs modulate brain function at a molecular level. nih.govelifesciences.orgelifesciences.org

Predicting Drug-Drug Interactions: Systems pharmacology models can be used to predict potential interactions between flesinoxan and other drugs, which is a critical aspect of preclinical safety assessment.

Comparative Preclinical Studies with Next-Generation Serotonergic Modulators

The field of serotonergic drug discovery has evolved since the development of flesinoxan. A new generation of modulators with different mechanisms of action, such as biased agonists and dual-acting compounds, has emerged. patsnap.comnih.gov

Comparative preclinical studies are needed to benchmark flesinoxan against these newer agents. These studies should assess:

Efficacy in Animal Models: Directly comparing the efficacy of flesinoxan with newer compounds like vilazodone, vortioxetine, or biased agonists in standardized animal models of anxiety and depression. patsnap.com

Receptor Binding and Functional Profiles: Detailed in vitro and in vivo comparisons of receptor binding affinities, intrinsic activities, and downstream signaling pathways. For example, F 11440, another 5-HT1A receptor agonist, was found to be more potent than flesinoxan in some in vivo measures. nih.gov

Behavioral and Physiological Signatures: Utilizing a range of behavioral and physiological tests to create a comprehensive profile of each compound's effects. Studies have compared flesinoxan to other 5-HT1A agonists like buspirone (B1668070) and tandospirone, revealing differences in their preclinical profiles. nih.govresearchgate.netnih.gov

For instance, in a rat social interaction model, full 5-HT1A receptor agonists like flesinoxan showed strong anxiolytic-like activity, whereas a biased agonist that preferentially activates postsynaptic receptors had little effect. nih.gov In the Porsolt forced swimming test, eptapirone, another 5-HT1A agonist, was more effective at suppressing immobility than flesinoxan. wikipedia.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Flesinoxan hydrochloride’s receptor affinity and selectivity for 5-HT1A receptors?

  • Methodological Answer : Flesinoxan’s 5-HT1A receptor affinity (EC50: 24 nM) is typically validated using in vitro radioligand binding assays and functional cAMP inhibition studies . To confirm selectivity, researchers should employ antagonist displacement assays (e.g., using WAY-100635, a 5-HT1A antagonist) . Cross-reactivity with other 5-HT receptor subtypes (e.g., 5-HT2A/2B/2C) should be tested using competitive binding assays with subtype-specific ligands (e.g., CP-809101 for 5-HT2C) . Dose-response curves must account for species-specific differences in receptor reserve, as highlighted in cross-species PK/PD modeling .

Q. How should researchers design dose-response studies to account for Flesinoxan’s active transport at the blood-brain barrier?

  • Methodological Answer : Flesinoxan’s EC50 values derived from in vitro assays often underestimate in vivo potency due to active transport mechanisms at the blood-brain barrier . To address this, scale EC50 values by a factor of ~30 in preclinical models (e.g., rat studies) . Include pharmacokinetic sampling of plasma and cerebrospinal fluid (CSF) to quantify brain penetration. Use transporter knockout models (e.g., MDR1a-deficient mice) to isolate transport effects .

Q. What statistical approaches are appropriate for analyzing inter-individual variability in Flesinoxan’s pharmacodynamic (PD) effects?

  • Methodological Answer : Use population PK/PD modeling with multivariate normal distribution sampling to account for variability in parameters like Emax and EC50 . Non-parametric tests (e.g., Wilcoxon’s signed-rank test) are recommended for small-sample behavioral studies, with Bonferroni corrections to control Type-I error in multiple comparisons . Report variability metrics (e.g., coefficient of variation) and stratify results by covariates like age or genetic polymorphisms.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo potency data for this compound?

  • Methodological Answer : Discrepancies arise from differences in receptor reserve and blood-brain barrier transport. To reconcile

  • Step 1 : Conduct ex vivo receptor occupancy studies to quantify binding in target brain regions .
  • Step 2 : Use microdialysis or positron emission tomography (PET) to measure free drug concentrations at the effect site .
  • Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate transport kinetics and receptor binding .
  • Note : Meta-analyses suggest a 30-fold underestimation of in vivo EC50 due to active transport .

Q. What experimental designs can differentiate Flesinoxan’s direct receptor effects from downstream neuromodulatory pathways?

  • Methodological Answer : Use a combination of:

  • Genetic knockout models : 5-HT1A receptor-deficient mice to isolate receptor-specific effects.
  • Pharmacological challenges : Pre-treatment with selective antagonists (e.g., GR-127935 for 5-HT1B/D) to block secondary pathways .
  • Transcriptomic profiling : RNA sequencing of brain tissues post-administration to identify downstream gene expression changes .
  • Behavioral assays : Leverage drug-discrimination paradigms (e.g., Flesinoxan vs. Eltoprazine) to dissect receptor-specific behavioral outputs .

Q. How should researchers validate Flesinoxan’s therapeutic potential for anxiety/depression in translational studies?

  • Methodological Answer :

  • Preclinical : Use chronic mild stress (CMS) models in rodents, measuring cortisol/corticosterone levels to mirror human hypothalamic-pituitary-adrenal (HPA) axis dysregulation .
  • Clinical : Design Phase I trials with biomarker-driven endpoints (e.g., fMRI for amygdala activity, CSF 5-HIAA levels). Adjust dosing based on human EC50 values scaled from rodent data, incorporating a 30-fold correction factor .
  • Data Harmonization : Align preclinical and clinical PK/PD parameters using allometric scaling and interspecies extrapolation .

Data Reporting and Validation

Q. What are the best practices for reporting Flesinoxan’s purity and stability in experimental protocols?

  • Methodological Answer :

  • Purity : Use HPLC-UV (e.g., Kromasil C18 column, 207 nm detection) with calibration curves (1.09–10.90 μg/mL) and recovery validation (RSD <1.5%) .
  • Stability : Conduct accelerated degradation studies under varying pH/temperature conditions. Report degradation products via LC-MS .
  • Documentation : Follow ICH Q2(R1) guidelines for method validation, including linearity, accuracy, and precision .

Q. How should contradictory findings in Flesinoxan’s receptor reserve across species be addressed in publications?

  • Methodological Answer :

  • Comparative Analysis : Tabulate species-specific receptor densities (e.g., autoradiography data) and correlate with EC50 adjustments .
  • Mechanistic Modeling : Use operational models of agonism to quantify receptor reserve differences .
  • Transparency : Clearly state assumptions (e.g., homogeneous rat populations vs. human variability) in limitations sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.